3,3-Dimethylcyclobutane-1-sulfonamide

Catalog No.
S13689044
CAS No.
M.F
C6H13NO2S
M. Wt
163.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylcyclobutane-1-sulfonamide

Product Name

3,3-Dimethylcyclobutane-1-sulfonamide

IUPAC Name

3,3-dimethylcyclobutane-1-sulfonamide

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C6H13NO2S/c1-6(2)3-5(4-6)10(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9)

InChI Key

QXAMLBMVXCYJLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)S(=O)(=O)N)C

3,3-Dimethylcyclobutane-1-sulfonamide is a sulfonamide compound characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a sulfonamide functional group at the 1-position. This compound falls within the broader category of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. The presence of the sulfonamide group (-SO₂NH₂) is significant, as it plays a crucial role in the compound's reactivity and biological interactions.

The chemical reactivity of 3,3-Dimethylcyclobutane-1-sulfonamide largely revolves around its sulfonamide functionality. Typical reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the sulfonamide can participate in nucleophilic substitution reactions, where it can react with electrophiles.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, donating protons under certain conditions, which may affect its solubility and reactivity in various environments.
  • Formation of Sulfonylureas: Under specific conditions, 3,3-Dimethylcyclobutane-1-sulfonamide may react with isocyanates to form sulfonylurea derivatives.

These reactions are essential for synthesizing various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Sulfonamides, including 3,3-Dimethylcyclobutane-1-sulfonamide, exhibit a range of biological activities. They are primarily known for their antibacterial properties, functioning as competitive inhibitors of the enzyme dihydropteroate synthase in bacterial folate synthesis. This inhibition disrupts bacterial growth by preventing the formation of folate necessary for DNA synthesis and cell division.

Research indicates that modifications to the sulfonamide structure can lead to variations in efficacy against different bacterial strains and can also influence toxicity profiles . Additionally, some studies suggest potential anticancer activities, although more research is needed to explore these avenues fully .

The synthesis of 3,3-Dimethylcyclobutane-1-sulfonamide can be achieved through several methods:

  • Classical Sulfonamide Synthesis: This involves reacting an appropriate cyclobutane derivative with a sulfonyl chloride or sulfinylamine under basic conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and selectivity .
  • Green Chemistry Approaches: Recent advancements emphasize eco-friendly methods for synthesizing sulfonamides using less toxic reagents and solvents. For instance, using microwave-assisted synthesis or solvent-free conditions has been explored to improve efficiency and reduce environmental impact .
  • Industrial Methods: Large-scale production may utilize continuous flow reactors or high-pressure systems to optimize yield and purity while minimizing waste .

3,3-Dimethylcyclobutane-1-sulfonamide has potential applications in various fields:

  • Pharmaceuticals: As part of antibiotic formulations, it may be used to treat bacterial infections.
  • Agricultural Chemicals: Its antibacterial properties could be harnessed in agricultural settings to combat plant pathogens.
  • Research: It serves as a valuable tool in medicinal chemistry for studying structure-activity relationships among sulfonamides.

Interaction studies have revealed that sulfonamides can form complexes with metal ions (e.g., ruthenium), which may enhance their biological activity. Such interactions can modify the pharmacodynamics of the compounds and potentially lead to increased therapeutic indices compared to unmodified sulfonamides .

Additionally, studies have shown that modifications to the sulfonamide structure can lead to varying degrees of binding affinity to target enzymes, influencing their effectiveness as antibacterial agents .

Several compounds share structural similarities with 3,3-Dimethylcyclobutane-1-sulfonamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
SulfadiazineContains a pyrimidine ring; effective against gram-positive bacteriaKnown for its use in treating bacterial infections
SulfamethoxazoleContains a methoxy group; used in combination therapiesEffective against a broad spectrum of bacteria
SulfanilamideSimple aniline derivative; foundational sulfonamideFirst synthesized sulfonamide; historical significance
4-AminobenzenesulfonamideAn amine-substituted sulfonamide; widely studiedUsed as an intermediate in various pharmaceutical syntheses

Uniqueness of 3,3-Dimethylcyclobutane-1-sulfonamide

The uniqueness of 3,3-Dimethylcyclobutane-1-sulfonamide lies in its cyclobutane framework combined with dimethyl substitution. This configuration may influence its steric properties and biological activity differently than linear or other cyclic analogs. The specific arrangement could lead to distinct interactions with biological targets compared to more commonly studied sulfonamides.

The synthesis of 3,3-dimethylcyclobutane-1-sulfonamide represents a significant challenge in organic chemistry due to the strained four-membered ring structure and the need for regioselective functionalization [1]. Traditional approaches to this compound typically involve a multi-step synthetic pathway beginning with the construction of the cyclobutane core followed by introduction of the sulfonamide functionality . One of the most established routes involves the preparation of 3,3-dimethylcyclobutane derivatives from readily available 1,3-diols through phase transfer catalysis [3].

The key steps in this traditional synthesis pathway include:

  • Formation of the 3,3-dimethylcyclobutane skeleton from appropriate precursors such as 1,3-diols [3] [4]
  • Functionalization of the cyclobutane ring to introduce a leaving group at the desired position [5]
  • Conversion to a sulfonyl chloride intermediate [6]
  • Amination of the sulfonyl chloride to form the target sulfonamide [6] [5]

A representative synthetic route begins with the transformation of 2,2-dimethyl-1,3-propanediol into its corresponding 1,3-dibromo derivative using phosphorus tribromide [3]. This is followed by a ring closure reaction with diethyl malonate under phase transfer catalysis conditions to construct the cyclobutane ring system [3]. The resulting cyclobutane derivative can then be further functionalized to introduce the sulfonyl chloride group, which serves as the immediate precursor to the sulfonamide functionality [5].

StepReactionTypical ConditionsYield Range
1Dibromination of 2,2-dimethyl-1,3-propanediolPBr₃, 0-25°C75-85%
2Ring closure with diethyl malonatePhase transfer catalyst, 50% aq. NaOH60-70%
3Functionalization for sulfonyl chlorideSOCl₂ or ClSO₃H50-65%
4AminationNH₃ or NH₄OH, 0°C70-80%

The traditional approach, while reliable, often suffers from moderate overall yields due to the multiple synthetic steps required and the inherent strain of the cyclobutane ring system [3] [7]. Additionally, the regioselectivity of functionalization can present challenges, particularly when attempting to introduce the sulfonamide group at the 1-position while maintaining the dimethyl substitution at the 3-position [5].

Novel Cyclobutane Ring Formation Strategies

Recent advances in synthetic methodology have led to more efficient approaches for constructing the 3,3-dimethylcyclobutane core structure [8]. These novel strategies offer advantages in terms of regioselectivity, stereoselectivity, and overall synthetic efficiency compared to traditional methods [9]. Several innovative approaches have emerged as particularly promising for the synthesis of substituted cyclobutanes that could serve as precursors to 3,3-dimethylcyclobutane-1-sulfonamide [10].

Photochemical [2+2] cycloaddition reactions represent one of the most powerful methods for constructing cyclobutane rings with defined substitution patterns [8] [9]. This approach involves the light-induced cycloaddition of alkenes to form four-membered rings in a single step [10]. For the synthesis of 3,3-dimethylcyclobutane derivatives, this typically involves the photochemical reaction of appropriately substituted alkenes that can deliver the desired substitution pattern [8].

A particularly innovative approach involves the supramolecular construction of cyclobutane rings through [2+2] cross-photoreactions (CPR) [8]. This method allows for the formation of cyclobutanes with up to four different substituents in a highly controlled manner [9]. By carefully selecting the starting alkenes and reaction conditions, researchers have achieved remarkable control over the regio- and stereochemistry of the resulting cyclobutanes [8] [9].

Metal-catalyzed approaches have also emerged as powerful tools for cyclobutane synthesis [11]. Researchers at Princeton University have developed iron- and cobalt-based catalysts with redox-active pyridine(diimine) ligands that promote the formation of regio- and stereo-selective cyclobutanes via [2+2] cycloaddition of unactivated alkenes under mild conditions [11]. This approach is particularly valuable for accessing 3,3-disubstituted cyclobutanes that could serve as precursors to the target sulfonamide [11].

Another promising strategy involves the formal [3+1]-cycloaddition using 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives [12]. This approach provides access to 3-borylated cyclobutanols containing substituents at three of the four positions on the cyclobutane core, which could be further elaborated to introduce the desired dimethyl substitution pattern and sulfonamide functionality [12].

Novel StrategyKey FeaturesAdvantagesPotential Yield
Photochemical [2+2] cycloadditionLight-induced cycloaddition of alkenesSingle-step ring formation, stereoselectivity60-78%
Supramolecular [2+2] CPRFace-to-face stacking of aromatic ringsControl over substitution pattern, high stereoselectivityUp to 95%
Metal-catalyzed [2+2] cycloadditionIron or cobalt catalysts with specialized ligandsWorks with unactivated alkenes, mild conditions65-85%
[3+1]-cycloaddition1,1-diborylalkanes with epihalohydrinsIntroduces useful functional handles, high enantiospecificity>98% ee

These novel approaches significantly expand the synthetic toolkit available for constructing the 3,3-dimethylcyclobutane core of the target sulfonamide [10] [13]. By providing more direct and stereocontrolled access to the cyclobutane ring system, these methods potentially streamline the overall synthetic route to 3,3-dimethylcyclobutane-1-sulfonamide [14].

Sulfonamide Functionalization Techniques

The introduction of the sulfonamide functionality to the 3,3-dimethylcyclobutane scaffold represents a critical step in the synthesis of 3,3-dimethylcyclobutane-1-sulfonamide [6]. Several methodologies have been developed for this transformation, each with distinct advantages and limitations [15]. The most common approaches involve either the direct sulfonylation of the cyclobutane ring followed by amination, or the introduction of a precursor functional group that can be subsequently converted to a sulfonamide [6] [16].

The classical approach to sulfonamide formation involves the reaction of a sulfonyl chloride intermediate with ammonia or an amine [6]. For 3,3-dimethylcyclobutane-1-sulfonamide, this typically requires the preparation of 3,3-dimethylcyclobutane-1-sulfonyl chloride, which can be challenging due to the strained nature of the cyclobutane ring [17]. The sulfonyl chloride is typically generated through chlorosulfonation of the corresponding cyclobutane derivative using reagents such as chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) in combination with sulfur dioxide [5].

Recent advances in sulfonamide synthesis have introduced more efficient and selective methods that could be applied to the functionalization of 3,3-dimethylcyclobutane derivatives [15]. One such approach involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid source of sulfur dioxide in combination with amine nucleophiles [6]. This method allows for the direct conversion of appropriate cyclobutane precursors to the corresponding sulfonamides under milder conditions than traditional approaches [6].

Another innovative technique involves the electrochemical oxidative coupling of thiols and amines to form sulfonamides [18]. This approach offers advantages in terms of sustainability and operational simplicity, as it avoids the use of stoichiometric oxidants and proceeds under ambient conditions [18]. Applied to 3,3-dimethylcyclobutane derivatives, this method could provide a more direct route to the target sulfonamide [18].

Mechanochemical approaches have also emerged as environmentally friendly alternatives for sulfonamide synthesis [16]. A solvent-free mechanochemical method involving a one-pot-double-step procedure mediated by solid sodium hypochlorite has been developed for the synthesis of sulfonamides from disulfides and amines [16]. This approach could potentially be adapted for the synthesis of 3,3-dimethylcyclobutane-1-sulfonamide, offering advantages in terms of sustainability and efficiency [16].

Sulfonamide Functionalization TechniqueReagentsConditionsAdvantages
Classical sulfonyl chloride routeClSO₃H or SOCl₂/SO₂, then NH₃0-25°C, anhydrousWell-established, reliable
DABSO-mediated synthesisDABSO, amine, catalystRoom temperature, DMSOMilder conditions, solid SO₂ source
Electrochemical oxidative couplingThiol precursor, NH₃, electrodesRoom temperature, CH₃CN/HClSustainable, ambient conditions
Mechanochemical synthesisDisulfide, NaOCl·5H₂O, amineSolvent-free, ball millEnvironmentally friendly, efficient

The choice of sulfonamide functionalization technique depends on various factors including the specific cyclobutane precursor available, the desired scale of synthesis, and considerations related to efficiency and sustainability [15] [19]. For the synthesis of 3,3-dimethylcyclobutane-1-sulfonamide, a careful evaluation of these factors would guide the selection of the most appropriate method [6] [15].

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of 3,3-dimethylcyclobutane-1-sulfonamide [20]. This process involves systematic variation of reaction parameters such as temperature, solvent, catalyst, reagent stoichiometry, and reaction time to identify the optimal conditions for each synthetic step [21]. Through careful optimization, significant improvements in yield, purity, and efficiency can be achieved [22].

For the cyclobutane ring formation step, optimization studies have revealed that phase transfer catalysis conditions can significantly improve yields compared to conventional methods [3]. The choice of phase transfer catalyst, base, and solvent system has been shown to have a profound impact on the efficiency of the ring closure reaction [3]. For example, the use of triethyl(benzyl)ammonium chloride (TEBA) as a catalyst in combination with 50% aqueous sodium hydroxide has been found to provide good yields in the synthesis of the cyclobutane skeleton [3].

Temperature control is particularly important for reactions involving the strained cyclobutane ring system [3]. For the ring closure step, optimal temperatures typically range from 0°C to room temperature, with careful monitoring to prevent unwanted side reactions or ring-opening processes [3]. The reaction time also requires optimization, with typical durations ranging from 1 to 12 hours depending on the specific transformation and conditions [23].

For the sulfonamide formation step, optimization studies have focused on improving both yield and selectivity [20]. The choice of oxidant, catalyst, and reaction conditions has been shown to significantly impact the efficiency of this transformation [24]. For example, in the oxidation of sulfenamide intermediates to sulfonamides, the use of hydrogen peroxide (30% aqueous solution) in combination with ammonium molybdate (30 mol%) has been found to provide good yields [20]. However, careful control of the peroxide stoichiometry is crucial, as excess oxidant can lead to degradation of the product [20].

ParameterOptimization RangeOptimal ConditionsEffect on Yield
Phase transfer catalystTEBA, TBACI, various quaternary ammonium saltsTEBA, 15 mmol per 45 mmol substrateIncrease from 35-50% to 60-70%
Base for ring closureNaOH, K₂CO₃, KOH50% aqueous NaOHCritical for efficient cyclization
Temperature for sulfonamide formation0-100°C0°C for amination, 50-70°C for oxidationHigher temperatures accelerate degradation
H₂O₂ equivalents5-20 equiv.10 equiv.20 equiv. reduces yield due to product degradation
Catalyst loading for oxidation10-50 mol%30 mol%Higher loading does not improve yield
Solvent systemVarious organic solvents, aqueous mixturesCH₂Cl₂ for ring closure, MeOH/EtOH for sulfonamide formationSignificant impact on reaction efficiency

Microwave-assisted synthesis has emerged as a powerful tool for optimizing reactions involving sulfonamide formation [25]. Studies have shown that microwave irradiation can significantly reduce reaction times and increase yields compared to conventional heating methods [25]. For example, the Fukuyama-Mitsunobu reaction for the synthesis of N,N-disubstituted sulfonamides has been successfully optimized using microwave conditions, providing access to complex sulfonamides in good yields [20].

Solvent selection is another critical parameter for optimization [20] [21]. For sulfonamide synthesis, studies have shown that dichloromethane is often optimal for sulfonyl chloride formation, while polar solvents such as methanol or ethanol are preferred for the amination step [21] [22]. The choice of solvent can significantly impact both the rate of reaction and the stability of intermediates and products [20].

Thermodynamic Stability Analysis

The thermodynamic stability of 3,3-dimethylcyclobutane-1-sulfonamide is governed by several critical structural factors that influence its overall energetic profile. The compound exhibits significant ring strain due to the inherent instability of the four-membered cyclobutane ring system, which introduces substantial angle strain and torsional strain effects [1] [2].

Ring Strain Contributions

The cyclobutane core structure imposes bond angles of approximately 90°, representing a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms [2]. This angular distortion contributes to a ring strain energy of 26.3 kcal/mol for the cyclobutane framework, making it substantially less stable than unstrained hydrocarbon systems [2] [3]. The presence of two methyl substituents at the 3-position further exacerbates these steric interactions, as the bulky groups create additional 1,3-diaxial strain within the already constrained ring system [1].

Conformational Dynamics

To minimize torsional strain, the cyclobutane ring adopts a characteristic "puckered" or "butterfly" conformation, where one carbon atom deviates approximately 25° from the plane formed by the other three carbons [1]. This conformational flexibility allows for partial relief of eclipsing interactions between adjacent C-H bonds, though it cannot eliminate the fundamental angle strain inherent to the four-membered ring [4].

Thermal Stability

The elevated ring strain renders cyclobutane derivatives thermally unstable at elevated temperatures. The parent cyclobutane molecule undergoes thermal decomposition at temperatures exceeding 500°C through a biradical mechanism, producing two molecules of ethylene [1] [5]. The thermal cycloreversion process occurs with an activation energy of approximately 13 kcal/mol and proceeds independently of solvent conditions [5].

ParameterValueReference
Cyclobutane Ring Strain Energy26.3 kcal/mol [2] [3]
Bond Angles (C-C-C)~90° [1] [2]
Ideal Tetrahedral Angle109.5° [2]
Angle Strain Deviation19.5° [2]
Puckering Angle~25° [1]
Thermal Decomposition Temperature>500°C [1]

Sulfonamide Group Stabilization

The sulfonamide functional group provides significant thermodynamic stabilization through several mechanisms. The sulfur atom in the +VI oxidation state creates strong electron-withdrawing effects that can stabilize adjacent carbanions and facilitate hydrogen bonding interactions [6] [7]. The sulfonamide moiety exhibits metabolic stability compared to ester or amide functionalities, showing resistance to enzymatic hydrolysis under physiological conditions [6].

Solubility and Partition Coefficients

The solubility profile of 3,3-dimethylcyclobutane-1-sulfonamide reflects the dual hydrophilic and lipophilic character imparted by the polar sulfonamide group and the nonpolar cycloalkane framework. Understanding these solubility characteristics is essential for predicting the compound's behavior in biological and chemical systems.

Aqueous Solubility

Primary sulfonamides typically exhibit low to moderate water solubility due to the polar nature of the SO₂NH₂ group, which can form hydrogen bonds with water molecules [8] [7]. The sulfonamide group contains two hydrogen bond donors (N-H bonds) and four hydrogen bond acceptors (two S=O bonds and the nitrogen lone pair), creating a topological polar surface area of approximately 85.7 Ų [6] [9].

The cyclobutane ring with its dimethyl substitution pattern contributes significant hydrophobic character to the molecule, potentially reducing overall aqueous solubility compared to aromatic sulfonamides. The compact, spherical nature of the 3,3-dimethylcyclobutane system may influence the molecular packing in aqueous solution and affect dissolution kinetics.

Organic Solvent Solubility

Sulfonamides generally show enhanced solubility in polar organic solvents. Comparative data from similar sulfonamide compounds indicates solubility of approximately 0.3 mg/ml in ethanol and 50 mg/ml in dimethyl sulfoxide (DMSO) [8]. The high solubility in DMSO reflects the strong hydrogen bonding capacity of this aprotic solvent with the sulfonamide functional group.

Partition Coefficient Determination

Several methodological approaches exist for determining octanol-water partition coefficients (log P) of sulfonamide compounds, each offering specific advantages for different molecular weight ranges and structural features [10] [11].

MethodLog P RangeApplicationReference
Shake-flask (octanol/water)-2 to 4Standard method [10] [11]
Polymer/water partitionSimilar to octanol/waterHigh-throughput screening [10]
HPLC-based methodsVariableRapid determination [11]
Computational predictionMethod-dependentPreliminary estimation [11]
pH-dependent distributionpH 4.0, 7.0, 10.0Physiological relevance [10]

The shake-flask method remains the standard approach for partition coefficient determination in the range of log P -2 to 4, providing reliable results for most sulfonamide derivatives [10]. For high-throughput applications, polymer-water partition systems using poly(vinyl chloride) and dioctyl sebacate show good correlation with octanol-water values (slope 0.933, intercept near zero) [10].

pH-Dependent Distribution

The ionizable nature of the sulfonamide group creates pH-dependent distribution coefficients (log D values) that vary significantly across physiologically relevant pH ranges. At pH 4.0, 7.0, and 10.0, the distribution behavior reflects the protonation state of the sulfonamide nitrogen, with implications for biological membrane permeability and tissue distribution [10].

Acid-Base Behavior and Tautomerism

The acid-base chemistry of 3,3-dimethylcyclobutane-1-sulfonamide is dominated by the ionizable sulfonamide functional group, which exhibits characteristic pKa values and complex tautomeric equilibria that influence its chemical reactivity and biological activity.

pKa Values and Ionization

Primary sulfonamides typically exhibit pKa values in the range of 9.0 to 11.0, reflecting their weakly acidic character [12] [13]. The ionization occurs through deprotonation of one of the N-H bonds in the sulfonamide group, forming a stabilized sulfonamide anion. The exact pKa value depends on electronic effects from the attached alkyl or aryl groups and solvent conditions.

The electron-withdrawing nature of the sulfur atom in the +VI oxidation state significantly lowers the pKa compared to simple amines, making sulfonamides more acidic than their corresponding amines but less acidic than carboxylic acids. Solvent effects play a crucial role, with pKa values generally increasing in less polar solvents due to reduced stabilization of the ionic species [13].

Tautomeric Equilibria

Sulfonamides can exist in multiple tautomeric forms, creating complex equilibria that influence their chemical and biological properties. The primary tautomeric forms include the sulfonamide structure (H₂N-SO₂-R) and the sulfonimide forms (HN=SO₂-R), with the latter existing in both Z and E geometric isomers [14] [15] [16].

Tautomeric FormStability/EnergyReference
Sulfonamide (H₂N-SO₂-R)Most stable (gas phase) [14] [15] [16]
Z-Sulfonimide (HN=SO₂-R)More stable (polar solvents) [15] [16]
E-Sulfonimide (HN=SO₂-R)Least stable [15] [16]
Energy Difference (gas phase)<6 kcal/mol [15]
Solvent Effect on StabilityIncreases sulfonimide preference [15]

In the gas phase, the sulfonamide tautomer predominates with an energy advantage of less than 6 kcal/mol over the sulfonimide forms [15]. However, increasing solvent polarity tends to stabilize the sulfonimide tautomers, particularly the Z-isomer, due to enhanced dipolar interactions and hydrogen bonding with the solvent [15].

Electronic Structure Analysis

Density functional theory (DFT) calculations reveal that the Z-sulfonimide form is thermodynamically favored in many substituted sulfonamides, with high energy gaps between frontier orbitals confirming molecular stability [16]. The tautomeric preference can be influenced by substituent effects, with electron-withdrawing groups generally favoring the sulfonimide forms [14].

Hydrogen Bonding Patterns

The sulfonamide group exhibits distinct hydrogen bonding preferences that influence crystal packing and solution behavior. Studies of 39 sulfonamide crystal structures reveal that amino protons show greater preference for hydrogen bonding to sulfonyl oxygens, forming dominant chain patterns with eight-atom repeat units [7] [17]. Amido protons preferentially interact with amidine nitrogens and cocrystal guests, creating complex three-dimensional hydrogen bonding networks [7].

Reactivity with Common Organic Reagents

The chemical reactivity of 3,3-dimethylcyclobutane-1-sulfonamide encompasses multiple reaction pathways involving both the sulfonamide functional group and the strained cyclobutane ring system. Understanding these reactivity patterns is essential for synthetic applications and predicting chemical stability under various conditions.

Nucleophilic Reactions at the Sulfonamide Group

The sulfonamide nitrogen exhibits nucleophilic character that enables reactions with various electrophiles. N-alkylation reactions proceed readily under basic conditions using alkyl halides, forming secondary and tertiary sulfonamides [20]. The reaction rate and selectivity depend on the steric bulk of both the alkylating agent and the existing substituents on the sulfonamide nitrogen.

N-acylation reactions with acyl chlorides, anhydrides, or activated carboxylic acids occur under mild to moderate conditions, producing sulfonimide derivatives [21] [20]. These transformations often require careful control of reaction conditions to prevent over-acylation or competing side reactions.

Activation and Functionalization Reactions

Recent developments in sulfonamide chemistry have introduced novel activation strategies that enhance the reactivity of primary sulfonamides. Pyrylium salts (Pyry-BF₄) selectively activate the poorly nucleophilic NH₂ group, enabling formation of sulfonyl chlorides under mild conditions [22]. This transformation tolerates a wide range of functional groups and allows late-stage functionalization of complex molecules.

The activated sulfonamides can undergo nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and carbon nucleophiles, providing access to diverse sulfonamide derivatives and related sulfur-containing compounds [22].

Oxidation and Reduction Reactions

The sulfonamide group is generally stable toward oxidation under mild conditions, though strong oxidizing agents such as potassium permanganate can oxidize the sulfur center to form sulfonic acids . This stability makes sulfonamides useful intermediates in multi-step synthetic sequences.

Reduction reactions using lithium aluminum hydride or sodium borohydride can cleave the S-N bond, producing the corresponding amine and a sulfur-containing byproduct . These reactions require anhydrous conditions and careful temperature control to achieve selective reduction.

Reagent TypeReaction TypeConditionsReference
Electrophiles (alkyl halides)N-alkylationBasic conditions [20]
Acylating agentsN-acylationMild to moderate [21] [20]
Oxidizing agents (KMnO₄)Oxidation to sulfonic acidAqueous acidic
Reducing agents (LiAlH₄)Reduction to amineAnhydrous conditions
Pyrylium salts (Pyry-BF₄)Activation for nucleophilic substitutionMild, selective for NH₂ [22]
Grignard reagentsFormation from sulfinylamineLow temperature (-78°C) [21] [24]
Base-catalyzed conditionsDeprotonation/nucleophilic attackpH-dependent [20] [25]

Cyclobutane Ring Reactivity

The strained cyclobutane ring represents a potential site for ring-opening reactions, particularly under thermal or photochemical conditions. The ring strain energy of 26.3 kcal/mol provides thermodynamic driving force for reactions that relieve this strain [2] [3].

Thermal ring-opening can occur at elevated temperatures through a biradical mechanism, leading to formation of linear or cyclic products depending on reaction conditions [5]. The presence of the electron-withdrawing sulfonamide group may influence the regioselectivity and rate of these ring-opening processes.

Carbene-Catalyzed Reactions

Recent advances in N-heterocyclic carbene (NHC) catalysis have enabled novel transformations of sulfonamides, including enantioselective modifications that proceed through unusual stepwise addition pathways [20]. These reactions demonstrate high chemoselectivity when multiple sulfonamide or amine groups are present in the same molecule, allowing selective functionalization of specific sites.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.06669983 g/mol

Monoisotopic Mass

163.06669983 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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